An In-depth Technical Guide to Oleyl Alcohol: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Oleyl Alcohol: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl alcohol, a long-chain unsaturated fatty alcohol, is a versatile molecule with significant applications across the pharmaceutical, cosmetic, and chemical industries.[1] Its unique physicochemical properties, stemming from its 18-carbon chain and a single cis-double bond, make it an effective emollient, emulsifier, and penetration enhancer.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, and key experimental protocols related to oleyl alcohol. The information is intended to serve as a foundational resource for researchers and professionals involved in drug development and formulation science.
Chemical Structure and Identification
Oleyl alcohol is systematically known as (Z)-octadec-9-en-1-ol. Its structure consists of an 18-carbon aliphatic chain with a hydroxyl group at one end and a cis-double bond at the ninth carbon position.
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Chemical Formula: C₁₈H₃₆O
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Condensed Structural Formula: CH₃(CH₂)₇CH=CH(CH₂)₈OH
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IUPAC Name: (Z)-octadec-9-en-1-ol
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CAS Number: 143-28-2
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Synonyms: cis-9-Octadecen-1-ol, Oleic alcohol
Physicochemical Properties
The physical and chemical properties of oleyl alcohol are summarized in the table below. These properties are crucial for its application in various formulations.
| Property | Value | Reference |
| Molecular Weight | 268.48 g/mol | [4] |
| Appearance | Colorless to pale yellow oily liquid | [4] |
| Melting Point | 13-19 °C | [4] |
| Boiling Point | 330-360 °C at 760 mmHg | |
| 207 °C at 13 mmHg | ||
| Density | 0.849 g/mL at 25 °C | |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [4] |
| Refractive Index | n20/D 1.46 |
Toxicological Profile
Oleyl alcohol is generally considered to have a low order of toxicity. The available toxicological data is presented in the table below.
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | |
| LD50 | Rabbit | Dermal | > 8000 mg/kg |
Metabolism and Signaling Pathways
The direct and specific signaling pathways of oleyl alcohol are not extensively documented in publicly available literature. However, based on the general metabolism of fatty alcohols, a probable metabolic pathway can be inferred. Fatty alcohols are typically metabolized in the liver via oxidation to their corresponding aldehydes and then to fatty acids.[5][6][7] These fatty acids can then enter various metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids.
The following diagram illustrates the general metabolic pathway for a long-chain fatty alcohol, which is likely representative of oleyl alcohol's metabolism.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of oleyl alcohol.
Synthesis of Oleyl Alcohol via Bouveault-Blanc Reduction
This protocol describes the synthesis of oleyl alcohol from an oleic acid ester, such as ethyl oleate, using the Bouveault-Blanc reduction. This classic method utilizes sodium metal in an absolute alcohol solvent.
The following diagram outlines the experimental workflow for this synthesis.
Methodology:
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In a round-bottom flask equipped with a reflux condenser, combine ethyl oleate and an excess of absolute ethanol.
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Gradually add small pieces of sodium metal to the flask. The reaction is exothermic and will proceed vigorously.
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Once all the sodium has been added, gently reflux the mixture until the sodium is completely dissolved.
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After the reaction is complete, cautiously add water to the mixture and reflux for approximately one hour to saponify any unreacted ester.
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Cool the reaction mixture and transfer it to a separatory funnel.
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Extract the aqueous layer multiple times with diethyl ether.
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Combine the organic extracts and wash successively with a dilute aqueous potassium hydroxide solution and then with water until the washings are neutral.
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Dry the ether solution over anhydrous sodium sulfate.
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Filter and evaporate the solvent under reduced pressure to yield crude oleyl alcohol.
Purification of Oleyl Alcohol by Low-Temperature Crystallization
This protocol details the purification of crude oleyl alcohol to remove saturated alcohol impurities.
The workflow for the purification process is depicted below.
Methodology:
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Dissolve the crude oleyl alcohol in a suitable solvent, such as acetone.
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Cool the solution to approximately -20°C. Saturated fatty alcohols, having higher melting points, will crystallize out of the solution.
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Filter the cold solution to remove the precipitated saturated alcohols.
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Further cool the filtrate to a lower temperature, for example, -60°C, to induce the crystallization of oleyl alcohol.
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Isolate the purified oleyl alcohol crystals by filtration.
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Dry the crystals under vacuum to remove any residual solvent.
Analysis of Oleyl Alcohol by Gas Chromatography (GC)
This protocol provides a general method for the analysis of oleyl alcohol using gas chromatography with flame ionization detection (GC-FID). Derivatization to trimethylsilyl (TMS) ethers is often employed to improve volatility and peak shape.
The analytical workflow is illustrated in the following diagram.
Methodology:
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Sample and Standard Preparation: Prepare solutions of the oleyl alcohol sample and a certified reference standard in a suitable solvent (e.g., hexane or dichloromethane).
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Derivatization (optional but recommended): To a known amount of the sample or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a sealed vial. Heat the mixture at 60-70°C for 30 minutes to form the TMS ether derivative.
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GC-FID Conditions:
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Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
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Injector Temperature: 250-280°C.
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Detector Temperature: 280-300°C.
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Oven Temperature Program: An initial temperature of around 150°C, followed by a ramp to 280°C at a rate of 5-10°C/min.
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Carrier Gas: Helium or Hydrogen at a constant flow rate.
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Injection: Inject a small volume (typically 1 µL) of the derivatized sample or standard into the GC.
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Data Analysis: Identify the oleyl alcohol peak based on its retention time compared to the standard. The peak area can be used to quantify the amount of oleyl alcohol in the sample.
References
- 1. OLEYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Oleyl Alcohol — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 4. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
